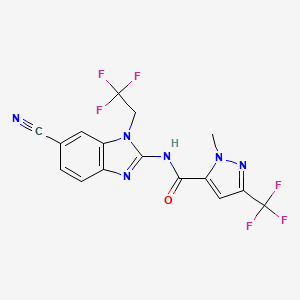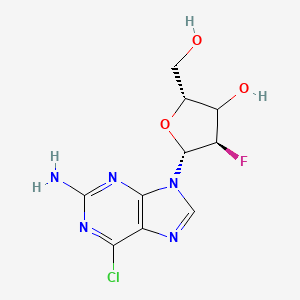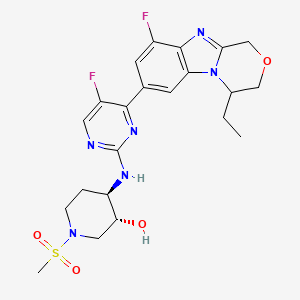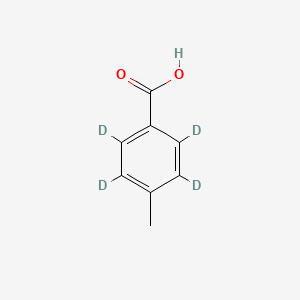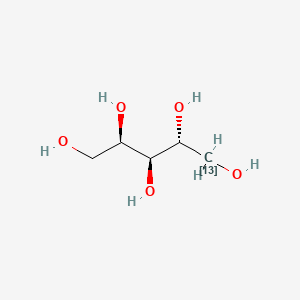
Oleoyl-d-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleoyl-d-lysine is a bioactive lipid compound known for its potent inhibitory effects on the glycine transporter 2 (GlyT2). This compound is metabolically stable, permeable to the blood-brain barrier, and has shown significant analgesic properties in animal models of neuropathic pain .
準備方法
Synthetic Routes and Reaction Conditions
Oleoyl-d-lysine is synthesized by conjugating a lysine head group in the d-configuration to an oleoyl tail. This process is based on the structure of the endogenous lipid, N-arachidonyl glycine . The synthetic route involves the following steps:
Activation of Oleic Acid: Oleic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an oleoyl chloride intermediate.
Conjugation with d-Lysine: The oleoyl chloride intermediate is then reacted with d-lysine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Oleic Acid: Large quantities of oleic acid are activated using industrial-grade coupling reagents.
Large-Scale Conjugation: The activated oleic acid is then conjugated with d-lysine using automated reactors to ensure consistency and purity.
化学反応の分析
Types of Reactions
Oleoyl-d-lysine undergoes various chemical reactions, including:
Oxidation: The oleoyl tail can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The lysine head group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Hydroperoxides and other oxidized derivatives.
Reduction Products: Saturated derivatives of this compound.
Substitution Products: Various derivatives with modified lysine head groups.
科学的研究の応用
Oleoyl-d-lysine has a wide range of scientific research applications:
作用機序
Oleoyl-d-lysine exerts its effects by selectively inhibiting the glycine transporter 2 (GlyT2). The compound binds to an allosteric site on GlyT2, leading to increased synaptic concentrations of glycine . This prolonged activation of glycine receptors reduces the firing of excitatory pain-projecting neurons, thereby providing analgesia . The molecular targets involved include the transmembrane domains and extracellular loops of GlyT2 .
類似化合物との比較
Similar Compounds
N-arachidonyl glycine: An endogenous lipid with similar inhibitory effects on GlyT2.
Oleoyl-l-carnitine: Another lipid-based GlyT2 inhibitor with a different head group.
Uniqueness of Oleoyl-d-lysine
This compound is unique due to its high metabolic stability, blood-brain barrier permeability, and potent analgesic properties . Unlike other GlyT2 inhibitors, it has a favorable safety profile with minimal side effects .
特性
分子式 |
C24H46N2O3 |
|---|---|
分子量 |
410.6 g/mol |
IUPAC名 |
(2R)-6-amino-2-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m1/s1 |
InChIキー |
JJUHWJQHBPFMJW-MZMPXXGTSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CCCCN)C(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







